N-[(E)-4-phenylbut-2-enyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-4-phenylbut-2-enyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-4-phenylbut-2-enyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenylbut-2-en-1-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide.
Another method involves the use of 4-phenylbut-2-en-1-ol, which is first converted to the corresponding amine through reductive amination. The amine is then acylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-4-phenylbut-2-enyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include phenylbutenone or phenylbutenol.
Reduction: The major product is the corresponding amine.
Substitution: Substituted phenyl derivatives are formed.
Scientific Research Applications
N-[(E)-4-phenylbut-2-enyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-4-phenylbut-2-enyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(E)-4-phenylbut-2-enyl]acetamide can be compared with other similar compounds such as:
N-phenylacetamide: Lacks the butenyl chain, making it less versatile in certain reactions.
N-benzylacetamide: Contains a benzyl group instead of a phenylbutenyl group, leading to different reactivity and applications.
N-[(E)-4-phenylbut-2-enyl]formamide: Similar structure but with a formamide group instead of an acetamide group, affecting its chemical properties.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(E)-4-phenylbut-2-enyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3,(H,13,14)/b6-5+ |
InChI Key |
RUYGZXLDCCVYRM-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)NC/C=C/CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NCC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.